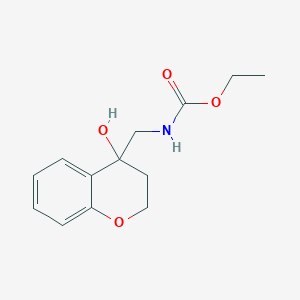

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-17-12(15)14-9-13(16)7-8-18-11-6-4-3-5-10(11)13/h3-6,16H,2,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJJDDWEZJRPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1(CCOC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxychroman-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group on the chroman ring can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group on the chroman ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing the active chroman derivative, which can then interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Carbamates are a diverse class of compounds with varying biological activities influenced by their substituents. Below is a detailed comparison of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate with structurally or functionally related carbamates:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Lipophilicity (log k) |

|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₄ | 251.28 | Chroman ring, hydroxyl, methylcarbamate | Not reported |

| Ethyl carbamate (Urethane) | C₃H₇NO₂ | 89.09 | Simple ethyl ester of carbamic acid | 0.45 (HPLC-derived) |

| Vinyl carbamate | C₃H₅NO₂ | 87.08 | Vinyl group replacing ethyl | Not reported |

| Methyl carbamate | C₂H₅NO₂ | 75.07 | Methyl ester of carbamic acid | 0.28 (HPLC-derived) |

| Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | C₁₇H₁₉NO₄ | 301.34 | Phenoxy-phenoxyethyl chain | Not reported |

- The hydroxyl group may enhance solubility compared to non-polar derivatives like Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate .

Carcinogenicity and Toxicity

- Metabolic Activation: Ethyl carbamate is metabolized by CYP2E1 to vinyl carbamate epoxide, a DNA-reactive intermediate .

Analytical Data

| Compound | GC Precision (RSD%) | Detection Limit (μg/L) |

|---|---|---|

| Ethyl carbamate | Intra-day: 6.72; Inter-day: 8.76 | 1–5 (GC-ECD) |

| Methyl carbamate | Intra-day: 0.45; Inter-day: 0.28 | 20 (GC-NPD) |

| This compound | Not reported | Not reported |

- Ethyl carbamate’s higher variability in GC analysis (RSD >6%) compared to methyl carbamate (RSD <1%) reflects challenges in quantifying complex matrices .

Biological Activity

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a carbamate derivative, which typically exhibits significant chemical stability and the ability to permeate cell membranes. The presence of the carbamate group allows for modulation of intermolecular interactions with various biological targets, enhancing its pharmacological profile .

Pharmacological Activity

-

Mechanism of Action :

- Carbamates, including this compound, often act by inhibiting enzymes such as acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, affecting both the central and peripheral nervous systems .

- The compound may also exhibit anti-inflammatory properties by modulating cyclooxygenase (COX) pathways, similar to other carbamate derivatives .

-

Biological Effects :

- Studies have shown that ethyl-carbamates can inhibit mutagenicity and carcinogenicity in various test systems. For instance, Ames tests have confirmed the absence of mutagenic activity in certain ethyl-carbamate derivatives, indicating a favorable safety profile for potential therapeutic applications .

- The compound's ability to cross biological membranes enhances its bioavailability and efficacy in targeted therapies.

Table 1: Summary of Biological Activities

Notable Research Insights :

- A study highlighted that ethyl-carbamates do not pose a cancer risk in mammals based on comprehensive testing in rats, demonstrating their potential as safer alternatives in drug design .

- Another investigation into the structure-activity relationship (SAR) indicated that modifications to the carbamate structure can significantly enhance biological activity while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate formation between 4-hydroxychroman-4-yl methanol and ethyl isocyanate under anhydrous conditions. Optimization involves controlling temperature (0–5°C for exothermic reactions) and using catalysts like triethylamine to enhance nucleophilicity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress is monitored by TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the chroman ring and carbamate linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (via SHELX programs) for resolving crystal packing and stereochemistry. SHELXL refinement is recommended for small-molecule structures .

Q. How can researchers validate analytical methods for quantifying trace levels of this compound in biological matrices?

- Methodological Answer : Employ GC-MS with DB-WAX capillary columns and dichloromethane extraction. Use methyl carbamate as an internal standard to correct for matrix effects. Validate precision (intra-day RSD <7%, inter-day RSD <9%) and sensitivity (LOD ≤1 µg/L) per ICH guidelines, referencing protocols from ethyl carbamate analysis .

Advanced Research Questions

Q. What mechanistic insights explain the carcinogenic potential of carbamate derivatives like this compound?

- Methodological Answer : Ethyl carbamate analogs undergo metabolic activation via cytochrome P450 enzymes, forming electrophilic vinyl carbamate intermediates that bind to DNA (e.g., hepatic DNA adducts in mice). Use LC-MS/MS to identify adducts (e.g., N7-ethylguanine). Compare mutagenicity in Salmonella typhimurium TA100 with/without metabolic activation (S9 liver fractions) to assess genotoxicity .

Q. How do structural modifications (e.g., chroman substitution) influence the compound’s reactivity and bioactivity?

- Methodological Answer : The 4-hydroxychroman group introduces steric hindrance and hydrogen-bonding capacity, altering metabolic stability. Conduct conformational analysis using microsolvation studies (supersonic jet expansion + IR spectroscopy) to compare hydration effects on cis/trans carbamate conformers. Correlate findings with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .

Q. What experimental strategies resolve contradictions in analytical data (e.g., GC precision vs. LOD)?

- Methodological Answer : Discrepancies arise from matrix complexity (e.g., lipid interference in biological samples). Implement solid-phase microextraction (SPME) paired with GC-MS/MS to improve selectivity. Validate against reference methods (e.g., Fourier-transform infrared spectroscopy) using multivariate calibration. Report uncertainty budgets for inter-laboratory reproducibility .

Q. How can researchers model the environmental fate and degradation pathways of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict hydrolysis rates (pH-dependent carbamate cleavage). Validate with accelerated stability studies (40°C/75% RH for 6 months) and HPLC-UV degradation profiling. Compare with ethyl carbamate’s ecological half-life in soil (t₁/₂ = 14–28 days) .

Key Research Gaps

- Metabolic Pathways : Elucidate cytochrome P450 isoform specificity for this compound using hepatic microsomal assays.

- Environmental Impact : Assess bioaccumulation in aquatic models (e.g., Daphnia magna) under OECD guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.